Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its two methyl groups at the 4 and 5 positions and a carboxylate group at the 2 position, making it a derivative of pyrrole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate can be achieved through various methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with suitable amines in the presence of a catalyst such as iron (III) chloride . This reaction typically occurs under mild conditions and yields the desired pyrrole derivative in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrrole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
- 2,5-Dimethyl-1H-pyrrole-3-carboxylate
- Pyrrole-2-carboxaldehyde derivatives
Uniqueness
Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the potassium ion also influences its solubility and reactivity compared to other similar compounds.
Biological Activity
Potassium 4,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse and authoritative sources.
Chemical Structure and Properties
This compound has the chemical formula C7H8KNO2 and is classified under pyrrole derivatives. Its structure features a pyrrole ring substituted with two methyl groups at positions 4 and 5, and a carboxylate group at position 2. The presence of these functional groups contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4,5-dimethyl-1H-pyrrole with appropriate carboxylic acid derivatives followed by potassium salt formation. The detailed synthetic pathway can be summarized as follows:
- Starting Materials : 4,5-Dimethyl-1H-pyrrole.
- Reagents : Appropriate carboxylic acids and potassium hydroxide.
- Reaction Conditions : Typically conducted under reflux conditions in a suitable solvent.
- Purification : Crystallization or column chromatography to isolate the product.
Antimicrobial Activity
Recent studies have indicated that compounds derived from pyrrole structures exhibit significant antimicrobial properties. For instance, research has shown that various pyrrole derivatives possess potent activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb), with some exhibiting minimal inhibitory concentrations (MIC) below 0.016μg/mL . This suggests that this compound may also contribute to similar antimicrobial effects.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
Compound | MIC (μg/mL) | Activity |
---|---|---|
Compound A | <0.016 | Anti-TB |
Compound B | >32 | Low Activity |
This compound | TBD | TBD |
Antitumor Activity
In addition to antimicrobial effects, pyrrole derivatives have been explored for their antitumor potential. A study highlighted the synthesis of novel compounds based on the pyrrole framework that demonstrated antiproliferative activity against various human carcinoma cell lines . The mechanisms involved may include inhibition of key signaling pathways associated with cancer cell growth.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for microbial survival and proliferation.
- Interaction with Cellular Targets : The binding affinity to specific proteins involved in the pathogenesis of diseases like tuberculosis suggests a targeted therapeutic approach .
- Induction of Apoptosis : Antitumor activities may involve triggering apoptotic pathways in cancer cells through the modulation of signaling cascades.
Case Studies
A case study involving the evaluation of pyrrole derivatives in vitro demonstrated their effectiveness against resistant strains of Mtb. Compounds were tested for cytotoxicity and antimicrobial efficacy using various assays, including metabolic labeling and enzyme inhibition tests .
Properties
Molecular Formula |
C7H8KNO2 |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
potassium;4,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H9NO2.K/c1-4-3-6(7(9)10)8-5(4)2;/h3,8H,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
QZQSAYSBVINPAO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(NC(=C1)C(=O)[O-])C.[K+] |
Origin of Product |
United States |
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